

"analytical methods for characterization of N-methyl-2-(trifluoromethyl)aniline"

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Compound of Interest

Compound Name: **N-methyl-2-(trifluoromethyl)aniline**

Cat. No.: **B083253**

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A comprehensive guide to the analytical characterization of **N-methyl-2-(trifluoromethyl)aniline**, this document provides a comparative overview of key analytical techniques. Tailored for researchers, scientists, and drug development professionals, it details experimental protocols and presents quantitative data to facilitate methodological selection and application.

Introduction to Analytical Techniques

The characterization of **N-methyl-2-(trifluoromethyl)aniline**, a substituted aniline of interest in pharmaceutical and chemical synthesis, relies on a suite of analytical methods to determine its identity, purity, and quantity. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and provides complementary information, crucial for comprehensive analysis.

Comparative Analysis of Key Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or rapid screening. Below is a comparison of the typical performance of GC-MS, HPLC, NMR, and FTIR for the analysis of **N-methyl-2-(trifluoromethyl)aniline** and its isomers.

Table 1: Performance Comparison of Analytical Methods

Feature	Gas Chromatograph hy-Mass Spectrometry (GC-MS)	High-Performance Liquid Chromatograph hy (HPLC)	Nuclear Magnetic Resonance (NMR) Spectroscopy	Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Use	Separation, identification, and quantification of volatile and semi-volatile compounds.	Separation, quantification, and purification of non-volatile and thermally labile compounds.	Unambiguous structure elucidation and quantification.	Identification of functional groups.
Sample Type	Volatile liquids and solids (derivatization may be required).	Soluble liquids and solids.	Soluble compounds.	Solids, liquids, and gases.
Sensitivity	High (ng to pg range). [1] [2]	Moderate to high (μ g to ng range). [3]	Low (mg range).	Moderate (μ g to mg range).
Resolving Power	Excellent for complex mixtures. [4]	High, dependent on column and mobile phase. [3]	High, excellent for isomer differentiation. [5]	Moderate, identifies functional groups.
Key Data Output	Retention time, mass-to-charge ratio (m/z) of fragments.	Retention time, UV-Vis absorbance. [3]	Chemical shifts (δ), coupling constants (J). [5]	Wavenumber (cm^{-1}) of absorbed IR radiation. [6]

Quantitative Data for N-methyl-2-(trifluoromethyl)aniline and Isomers

While specific experimental data for **N-methyl-2-(trifluoromethyl)aniline** is not widely published, data from its close isomers and related compounds provide valuable benchmarks.

Table 2: GC-MS Data for Aniline Derivatives

Compound	Retention Time (min)	Key Mass Fragments (m/z)
N-methylaniline	5.76[3]	107 (M+), 106, 77, 51
2-(Trifluoromethyl)aniline	Not specified	161 (M+), 142, 114, 91[7]
N,2-dimethyl-N-(trifluoromethyl)aniline	Not specified	Expected M+ at 189

Table 3: HPLC Data for Aniline Derivatives

Compound	Column	Mobile Phase	Retention Time (min)
N-methylaniline	Reversed-phase C18	Acetonitrile:Water (70:30)	5.76[3]
3-Bromo-5-(trifluoromethyl)aniline Impurities	Waters XBridge C18	Water/Acetonitrile Gradient	Not specified for parent compound[8]

Table 4: NMR Spectral Data for N,2-dimethyl-N-(trifluoromethyl)aniline

Data for the closely related isomer, N,2-dimethyl-N-(trifluoromethyl)aniline, is presented as a reference.[5]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant	Assignment
^1H NMR	7.38–7.33	m	Aromatic CH
7.29–7.21	m		Aromatic CH
2.94	q, $J = 1.1$	N-CH_3	
2.35	s	Ar-CH_3	
^{13}C NMR	142.33, 138.64, 132.10, 128.80, 127.87, 127.62	-	Aromatic C
124.86	q, $J = 254.3$	CF_3	
37.41	d, $J = 2.0$	N-CH_3	
18.75	-	Ar-CH_3	
^{19}F NMR	-59.97	-	CF_3

Table 5: FTIR Absorption Bands for Substituted Anilines

Functional Group	Characteristic Absorption Range (cm^{-1})
N-H Stretch (secondary amine)	3350-3310
C-H Stretch (aromatic)	3100-3000
C-H Stretch (aliphatic)	3000-2850
C=C Stretch (aromatic)	1600-1450
C-N Stretch	1340-1265
C-F Stretch (trifluoromethyl)	1350-1120 (strong, multiple bands) ^[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aniline derivatives and can be adapted for **N-methyl-2-**

(trifluoromethyl)aniline.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify **N-methyl-2-(trifluoromethyl)aniline** and potential impurities.

Methodology:

- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 µL (splitless injection).
- MS Conditions:
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: m/z 40-400.
 - Scan Mode: Full scan.

Alternative Method: HPLC-MS For less volatile or thermally sensitive aniline derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable alternative.[1][2]

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of **N-methyl-2-(trifluoromethyl)aniline**.

Methodology:

- Sample Preparation: Prepare a stock solution of 1 mg/mL in the mobile phase. Create a series of dilutions for a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Instrumentation: An HPLC system with a UV detector.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
 - Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 70:30 v/v). An acidic modifier like 0.1% formic or phosphoric acid may be added to improve peak shape.[3]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.[3]
 - Injection Volume: 10 µL.[3]
 - Detection: UV at a suitable wavelength (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **N-methyl-2-(trifluoromethyl)aniline**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

- Instrumentation: An NMR spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- Experiments to Perform:
 - ^1H NMR: Provides information on the number, environment, and connectivity of protons.
 - ^{13}C NMR: Provides information on the carbon skeleton.
 - ^{19}F NMR: Directly observes the fluorine atoms of the trifluoromethyl group, which is highly characteristic.
 - 2D NMR (e.g., COSY, HSQC, HMBC): To establish detailed connectivity and confirm assignments.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).^[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **N-methyl-2-(trifluoromethyl)aniline**.

Methodology:

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.
 - Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl_4 or CS_2) and place it in a liquid cell.
 - ATR (Attenuated Total Reflectance): Place a drop of the liquid directly on the ATR crystal.
- Instrumentation: An FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample holder or the solvent.

- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Spectral Range: Typically 4000-400 cm^{-1} .

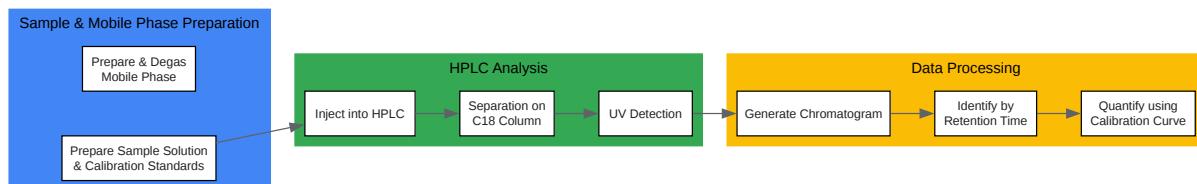
Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.



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Caption: Workflow for GC-MS analysis.



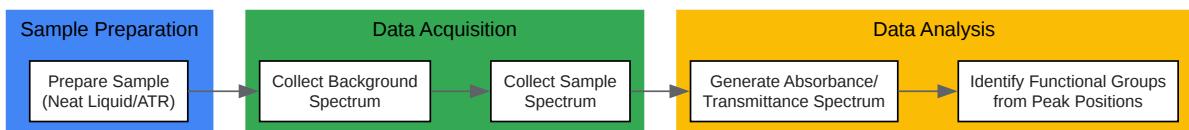
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Caption: Workflow for HPLC analysis.



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Caption: Workflow for NMR analysis.



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Caption: Workflow for FTIR analysis.

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